molecular formula C8H12O6 B14788800 (5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one

(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one

Cat. No.: B14788800
M. Wt: 204.18 g/mol
InChI Key: GXRFOOHMMLYYNW-UHFFFAOYSA-N
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Description

®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique furanone structure, which includes multiple hydroxyl groups and an ethoxy substituent. Its stereochemistry is defined by the ® and (S) configurations, which play a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one typically involves multi-step organic reactions. One common method starts with the protection of the hydroxyl groups followed by the formation of the furanone ring. The ethoxy group is introduced through an etherification reaction, and the final deprotection step yields the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furanone ring can be reduced to a dihydrofuran structure.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-ethoxy-4-oxo-furan-2(5H)-one, while reduction can produce 3-ethoxy-4-hydroxy-dihydrofuran.

Scientific Research Applications

Chemistry

In chemistry, ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is investigated for its therapeutic potential. Its antioxidant properties and ability to modulate biological targets suggest applications in treating oxidative stress-related diseases and metabolic disorders.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The furanone ring can participate in redox reactions, modulating cellular oxidative states. These interactions affect various biological pathways, including those involved in oxidative stress response and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Ascorbic Acid:

    Dihydroxyfuranone Derivatives: Compounds with similar hydroxyl and furanone structures but different substituents.

Uniqueness

®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of the ethoxy group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3

InChI Key

GXRFOOHMMLYYNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(OC1=O)C(CO)O)O

Origin of Product

United States

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